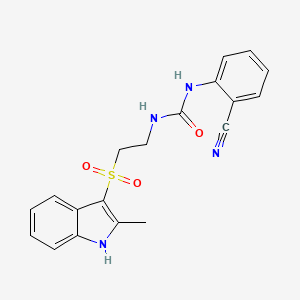

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Cmpd 1 and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Urea-based Herbicides and Environmental Impact

Urea derivatives, specifically urea-based herbicides like phenylureas, have been extensively studied for their application in agriculture and their environmental fate. These compounds act primarily by inhibiting photosynthesis at photosystem II or acetolactate synthase, showcasing their utility in controlling broadleaf and grassy weeds. The environmental detection of phenylureas due to agricultural runoff has prompted research into their biological effects on non-target organisms, including fish and amphibians, with diuron and linuron being focal compounds. The studies suggest a need for further investigation into the sub-lethal effects and mechanisms of toxicity to better understand the environmental impact of these herbicides and to explore potential mitigation strategies (Marlatt & Martyniuk, 2017).

Urease Inhibitors in Medical and Agricultural Applications

Research on urease inhibitors has significant implications for both medical and agricultural fields. Urease, the enzyme that catalyzes the hydrolysis of urea, plays a crucial role in infections caused by specific bacteria in the gastric and urinary tracts. Finding effective urease inhibitors can lead to new treatments for these infections. Moreover, urease inhibitors have potential applications in agriculture, such as reducing the volatilization of ammonia from urea-based fertilizers, thereby improving nitrogen use efficiency and reducing environmental pollution (Kosikowska & Berlicki, 2011).

Use of Urea Derivatives in Synthesis and Industry

The synthesis of organic carbonates from urea presents a green chemistry approach to producing important industrial compounds like monomers, polymers, and fuel additives. The process of alcoholysis of urea is highlighted for its advantages, including the use of inexpensive and abundant raw materials, favorable reaction thermodynamics, and the avoidance of water-alcohol azeotrope formation. This synthesis route, offering a sustainable alternative for the production of dimethyl carbonate (DMC) and diethyl carbonate (DEC), also aligns with efforts to utilize and sequester CO2, addressing environmental concerns and contributing to the circular economy (Shukla & Srivastava, 2017).

Eigenschaften

IUPAC Name |

1-(2-cyanophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-13-18(15-7-3-5-9-17(15)22-13)27(25,26)11-10-21-19(24)23-16-8-4-2-6-14(16)12-20/h2-9,22H,10-11H2,1H3,(H2,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGGHEYQCRESNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824249.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2824258.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2824260.png)

![N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2824263.png)

![9-bromo-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2824266.png)

![methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2824268.png)

![2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide](/img/structure/B2824271.png)